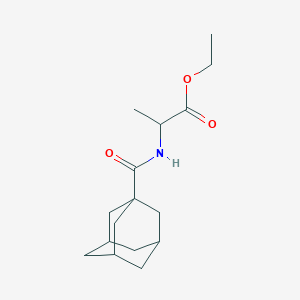
4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
作用機序
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide is still being studied, but it is thought to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to have potential effects on the immune system, as well as on the nervous system. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide has a variety of biochemical and physiological effects. This compound has been shown to have potential anti-inflammatory and analgesic effects, as well as potential effects on cancer cells. Additionally, this compound has been shown to have potential effects on the nervous system, including potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is that it is readily available and has been well-studied. This compound has been shown to have potential therapeutic effects in a variety of areas, and its mechanism of action is still being explored. However, one limitation of using this compound in lab experiments is that its potential side effects and toxicity are not well-understood, and further research is needed to fully understand its safety profile.
将来の方向性
There are many potential future directions for research on 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One area of research could focus on further understanding the compound's mechanism of action and potential therapeutic effects in neurological disorders, cancer, and inflammation. Additionally, further research could explore the safety profile of this compound and its potential side effects. Finally, future research could focus on developing new compounds based on the structure of 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide with improved safety and efficacy profiles.
合成法
The synthesis of 4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3,4-dichloroaniline, 4-ethoxyaniline, and thioamide in the presence of a base and a solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to form the final product. The synthesis of this compound has been well-established, and it is readily available for use in scientific research.
科学的研究の応用
4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been used in a variety of scientific research applications, including studies of neurological disorders, cancer, and inflammation. This compound has been shown to have potential therapeutic effects in these areas, and its mechanism of action is being explored to better understand its potential use in treating these conditions.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS.BrH/c1-2-22-13-6-4-12(5-7-13)20-17-21-16(10-23-17)11-3-8-14(18)15(19)9-11;/h3-10H,2H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZFWDXLLVBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)
![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)

![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)

![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)
![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)

![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5176897.png)
![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)
